

Spectroscopic Properties of trans-[CrCl₂(H₂O)₄]Cl·2H₂O: A Technical Guide

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Compound of Interest

Compound Name: *Chromium(III) chloride hexahydrate*

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This technical guide provides an in-depth overview of the spectroscopic properties of the coordination complex trans-dichloridotetraaquachromium(III) chloride dihydrate, with the chemical formula trans-[CrCl₂(H₂O)₄]Cl·2H₂O. This compound, commonly known as "green chromium chloride," serves as a fundamental example of a d³ transition metal complex, exhibiting characteristic electronic and vibrational spectra. This document details the experimental protocols for its synthesis and spectroscopic characterization, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Introduction

trans-[CrCl₂(H₂O)₄]Cl·2H₂O is a coordination complex in which a central chromium(III) ion is octahedrally coordinated to four water molecules and two chloride ions in a trans configuration. An additional chloride ion acts as a counter-ion, and two water molecules are present as water of crystallization. The spectroscopic properties of this complex are dominated by the d-d electronic transitions of the Cr(III) center and the vibrational modes of the coordinated water and chloride ligands.

Synthesis of trans-[CrCl₂(H₂O)₄]Cl·2H₂O

The synthesis of trans-[CrCl₂(H₂O)₄]Cl·2H₂O is achieved by the reaction of a chromium(III) salt with hydrochloric acid. The following is a typical laboratory procedure.

Experimental Protocol

- **Dissolution:** Dissolve 10 g of **chromium(III) chloride hexahydrate** (CrCl₃·6H₂O) in 15 mL of distilled water in a 100 mL beaker.
- **Acidification:** Slowly add 20 mL of concentrated hydrochloric acid to the solution while stirring.
- **Concentration:** Gently heat the solution on a hot plate in a fume hood to reduce its volume to approximately half.
- **Crystallization:** Cool the concentrated solution in an ice bath. Green crystals of trans-[CrCl₂(H₂O)₄]Cl·2H₂O will precipitate.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the crystals with small portions of ice-cold ethanol to remove any unreacted starting materials and excess acid.
- **Drying:** Dry the crystals in a desiccator over a suitable drying agent, such as anhydrous calcium chloride.

Spectroscopic Characterization

The spectroscopic characterization of trans-[CrCl₂(H₂O)₄]Cl·2H₂O is primarily conducted using UV-Visible and Infrared spectroscopy.

UV-Visible Spectroscopy

The electronic absorption spectrum of trans-[CrCl₂(H₂O)₄]Cl·2H₂O in aqueous solution is characterized by two broad, weak absorption bands in the visible region. These bands are due to spin-allowed d-d transitions of the chromium(III) ion in an approximately octahedral ligand field. The two main transitions are assigned as 4A_{2g} → 4T_{2g} and 4A_{2g} → 4T_{1g}.

- **Solution Preparation:** Prepare a stock solution of $\text{trans-[CrCl}_2(\text{H}_2\text{O})_4\text{]Cl}\cdot 2\text{H}_2\text{O}$ of a known concentration (e.g., 0.05 M) in distilled water. The complex is known to undergo slow aquation, so the spectrum should be recorded promptly after dissolution.^[1]
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.
- **Measurement:** Record the absorption spectrum over a range of 350-800 nm. Use distilled water as the reference in the reference cuvette.
- **Data Analysis:** Determine the wavelengths of maximum absorbance (λ_{max}) and calculate the molar absorptivity (ϵ) for each band using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Transition	λ_{max} (nm)	Wavenumber (cm^{-1})	Molar Absorptivity (ϵ) ($\text{M}^{-1}\text{cm}^{-1}$)
${}^4\text{A}_{2g} \rightarrow {}^4\text{T}_{2g}$	~620	~16,130	~15-30
${}^4\text{A}_{2g} \rightarrow {}^4\text{T}_{1g}$	~450	~22,220	~20-40

Note: The exact λ_{max} and ϵ values can vary slightly depending on the solvent and the specific experimental conditions. The molar absorptivity values are typical for spin-allowed but Laporte-forbidden d-d transitions.

Infrared (IR) Spectroscopy

The infrared spectrum of $\text{trans-[CrCl}_2(\text{H}_2\text{O})_4\text{]Cl}\cdot 2\text{H}_2\text{O}$ provides information about the vibrational modes of the coordinated water molecules and the chromium-ligand bonds.

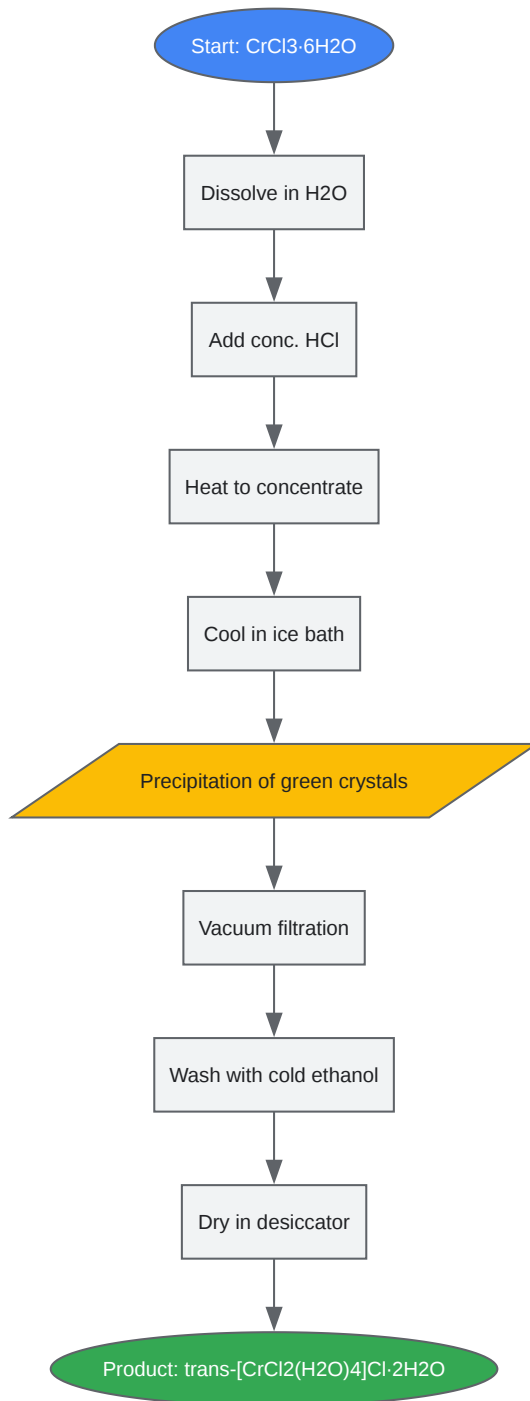
- **Sample Preparation:** Prepare a solid sample by grinding a small amount of the complex with dry potassium bromide (KBr) and pressing the mixture into a thin pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Measurement:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).

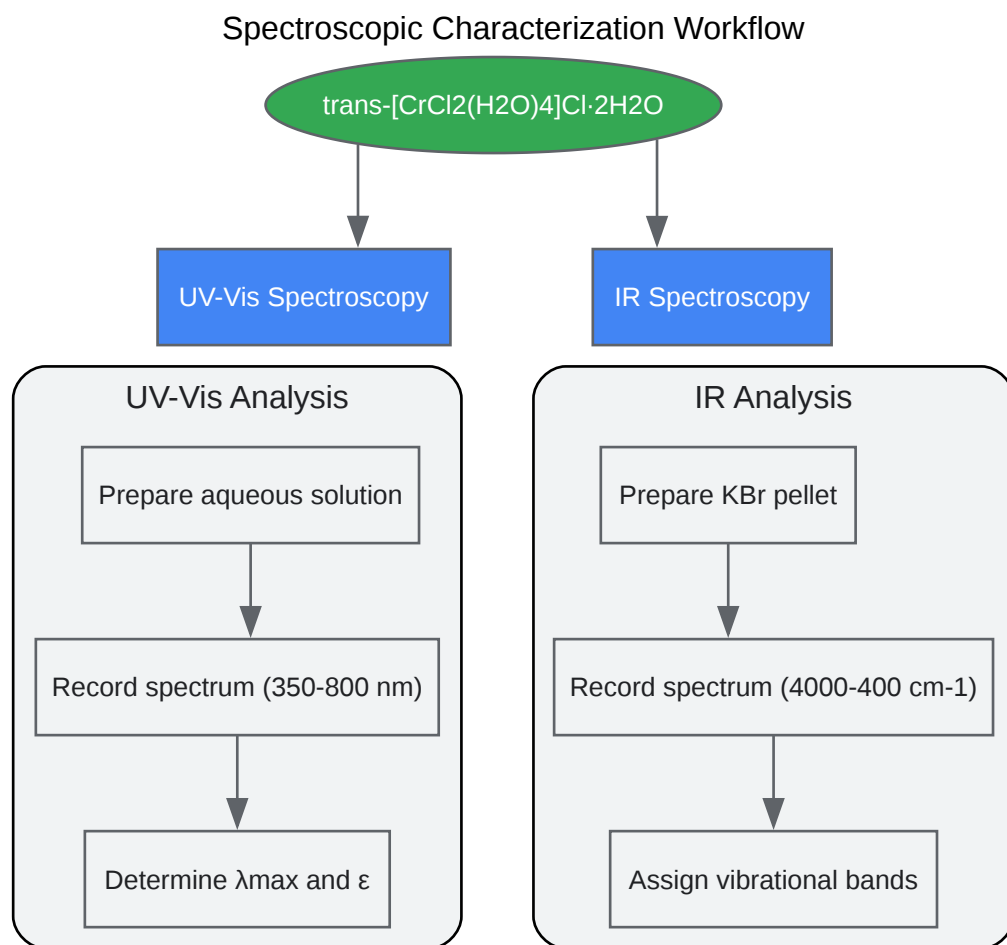
- Data Analysis: Identify the characteristic absorption bands and assign them to their corresponding vibrational modes.

Wavenumber (cm ⁻¹)	Assignment
3530 - 2950	$\nu(\text{O-H})$ of coordinated and lattice water[2]
~1630	$\delta(\text{H-O-H})$ of coordinated water
910, 760, 635	Librational modes of coordinated water (at low temp.)[2]
554, 447, 409	Librational modes of coordinated water (at low temp.)[2]
Below 400	$\nu(\text{Cr-O})$ and $\nu(\text{Cr-Cl})$

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of trans-[CrCl₂(H₂O)₄]Cl·2H₂O.

Synthesis Workflow for trans-[CrCl₂(H₂O)₄]Cl·2H₂O[Click to download full resolution via product page](#)Caption: Synthesis workflow for trans-[CrCl₂(H₂O)₄]Cl·2H₂O.



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Caption: Spectroscopic characterization workflow.

Conclusion

The spectroscopic properties of $\text{trans-[CrCl}_2(\text{H}_2\text{O})_4\text{]Cl}\cdot 2\text{H}_2\text{O}$ are well-defined and consistent with its structure as a d^3 octahedral chromium(III) complex. The UV-Visible spectrum is characterized by two spin-allowed d-d transitions, while the infrared spectrum displays the characteristic vibrational modes of its aquo and chloro ligands. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and scientists working with this and similar coordination compounds.

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References

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